molecular formula C7H13N3O B1522357 (3-Amino-1-isopropyl-1H-pyrazol-5-yl)methanol CAS No. 1245773-09-4

(3-Amino-1-isopropyl-1H-pyrazol-5-yl)methanol

Cat. No. B1522357
CAS RN: 1245773-09-4
M. Wt: 155.2 g/mol
InChI Key: SZQPZNQNBARPRJ-UHFFFAOYSA-N
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Description

“(3-Amino-1-isopropyl-1H-pyrazol-5-yl)methanol” is a chemical compound with the molecular formula C7H13N3 . It has a molecular weight of 155.2 .


Molecular Structure Analysis

The molecular structure of “(3-Amino-1-isopropyl-1H-pyrazol-5-yl)methanol” includes a pyrazole ring, an isopropyl group, and a methanol group .

Scientific Research Applications

Organic Synthesis Intermediates

The compound “(3-Amino-1-isopropyl-1H-pyrazol-5-yl)methanol” can serve as an important intermediate in organic synthesis. Its structure, featuring both an amino group and a hydroxymethyl group attached to a pyrazole ring, makes it versatile for constructing more complex molecules through various chemical reactions such as alkylation, acylation, and condensation .

Pharmaceutical Research

In pharmaceuticals, this compound could be utilized in the synthesis of drug candidates. Pyrazole derivatives are known to possess a range of biological activities, and incorporating the isopropyl and hydroxymethyl groups could lead to new therapeutic agents with potential antiviral, antibacterial, or anticancer properties .

Agrochemical Development

The pyrazole moiety is common in agrochemicals. This compound could be explored for the development of new pesticides or herbicides. Its modification through substitution reactions could yield compounds with enhanced activity or selectivity against agricultural pests .

Dye Industry

Pyrazole derivatives can be used in the dye industry as chromophores due to their ability to absorb light at specific wavelengths. The amino group of “(3-Amino-1-isopropyl-1H-pyrazol-5-yl)methanol” can be diazotized and coupled with other compounds to create azo dyes with various color properties .

Supramolecular Chemistry

This compound may find applications in supramolecular chemistry, where its ability to form hydrogen bonds can lead to the creation of novel supramolecular structures with potential uses in materials science or nanotechnology .

Medicinal Chemistry

In medicinal chemistry, amino-pyrazoles are recognized for their pharmacological significance. The specific structure of “(3-Amino-1-isopropyl-1H-pyrazol-5-yl)methanol” could be pivotal in designing inhibitors for enzymes or receptors involved in disease pathways .

Chemical Research

The compound’s unique structure makes it a candidate for chemical research aimed at understanding how small structural changes affect physical and chemical properties. Studies on such compounds can provide insights into molecular behavior and reactivity .

Material Science

Lastly, the hydroxymethyl group provides an anchor point for further functionalization, which could lead to materials with specific properties such as enhanced thermal stability or electrical conductivity.

Each application area presents a rich field for exploration and innovation using “(3-Amino-1-isopropyl-1H-pyrazol-5-yl)methanol” as a starting point or key intermediate.

Thermo Fisher Scientific MDPI De Gruyter MDPI MDPI

properties

IUPAC Name

(5-amino-2-propan-2-ylpyrazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-5(2)10-6(4-11)3-7(8)9-10/h3,5,11H,4H2,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQPZNQNBARPRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC(=N1)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Amino-1-isopropyl-1H-pyrazol-5-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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